2-[(Pyren-1-YL)methyl]-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyren-1-YL)methyl]-4,5-dihydro-1,3-oxazole is a compound that features a pyrene moiety attached to an oxazole ring. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties, making it valuable in various fields such as materials science and molecular biology . The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is often found in biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyren-1-YL)methyl]-4,5-dihydro-1,3-oxazole typically involves the reaction of pyrene derivatives with oxazole precursors. One common method includes the use of pyrene-1-carbaldehyde, which undergoes a condensation reaction with an appropriate oxazole precursor under acidic or basic conditions . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyren-1-YL)methyl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrene quinones under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of catalysts.
Major Products Formed
Oxidation: Pyrene quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Halogenated pyrene derivatives and other substituted products.
Scientific Research Applications
2-[(Pyren-1-YL)methyl]-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Pyren-1-YL)methyl]-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets through π-π stacking and hydrogen bonding . The pyrene moiety can intercalate between nucleic acid bases, affecting their structure and function . The oxazole ring can participate in hydrogen bonding with various biomolecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
1,4,5-Triphenyl-2-(pyren-1-yl)-4,5-dihydro-1H-imidazole: Similar in structure but contains an imidazole ring instead of an oxazole ring.
2-(2-(Pyren-1-yl)-1H-benzo[d]imidazol-1-yl)-ethyl-4-methyl benzenesulfonate: Contains a benzimidazole ring and is used in different applications.
Uniqueness
2-[(Pyren-1-YL)methyl]-4,5-dihydro-1,3-oxazole is unique due to its combination of a pyrene moiety and an oxazole ring, providing distinct photophysical properties and biological activities . This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
91455-08-2 |
---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-(pyren-1-ylmethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H15NO/c1-2-13-4-5-15-6-7-16(12-18-21-10-11-22-18)17-9-8-14(3-1)19(13)20(15)17/h1-9H,10-12H2 |
InChI Key |
MOSGULUHTBMDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.